(S)-(2-(1-Aminopropyl)pyridin-4-yl)methanol
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Overview
Description
(S)-(2-(1-Aminopropyl)pyridin-4-yl)methanol is a chiral compound with a pyridine ring substituted with an aminopropyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2-(1-Aminopropyl)pyridin-4-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with pyridine, which is functionalized to introduce the aminopropyl group.
Chiral Resolution: The chiral center is introduced using a chiral auxiliary or by asymmetric synthesis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions are employed to achieve the desired stereochemistry and functionalization.
Chemical Reactions Analysis
Types of Reactions
(S)-(2-(1-Aminopropyl)pyridin-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting the hydroxymethyl group to a methyl group.
Substitution: The aminopropyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can yield alcohols or hydrocarbons.
Scientific Research Applications
(S)-(2-(1-Aminopropyl)pyridin-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, such as acting as a precursor for drug development.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-(2-(1-Aminopropyl)pyridin-4-yl)methanol involves its interaction with specific molecular targets. The aminopropyl group can interact with enzymes or receptors, leading to biological effects. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
®-(2-(1-Aminopropyl)pyridin-4-yl)methanol: The enantiomer of the compound, which may have different biological activities.
2-(1-Aminopropyl)pyridine: Lacks the hydroxymethyl group, leading to different chemical and biological properties.
4-(Hydroxymethyl)pyridine: Lacks the aminopropyl group, affecting its reactivity and applications.
Uniqueness
(S)-(2-(1-Aminopropyl)pyridin-4-yl)methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. Its chiral nature allows for selective interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Properties
Molecular Formula |
C9H14N2O |
---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
[2-[(1S)-1-aminopropyl]pyridin-4-yl]methanol |
InChI |
InChI=1S/C9H14N2O/c1-2-8(10)9-5-7(6-12)3-4-11-9/h3-5,8,12H,2,6,10H2,1H3/t8-/m0/s1 |
InChI Key |
NUBJOCGWTSBNCV-QMMMGPOBSA-N |
Isomeric SMILES |
CC[C@@H](C1=NC=CC(=C1)CO)N |
Canonical SMILES |
CCC(C1=NC=CC(=C1)CO)N |
Origin of Product |
United States |
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